3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene
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Overview
Description
3-(Trifluoromethyl)-3-carbonitrile-bicyclo[221]hept-5-ene is a bicyclic compound characterized by the presence of a trifluoromethyl group and a carbonitrile group attached to a norbornene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene typically involves the trifluoromethylation of norbornene derivatives. One common method is the radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under photochemical or thermal conditions . The reaction conditions often include the presence of radical initiators like azobisisobutyronitrile (AIBN) and solvents such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene undergoes various chemical reactions, including:
Electrophilic Addition: The double bond in the norbornene framework can participate in electrophilic addition reactions with halogens or other electrophiles.
N-Substitution: The compound can undergo N-substitution reactions, although the presence of the trifluoromethyl group may influence the reactivity.
Hydrogenation: The double bond can be hydrogenated using catalysts such as Raney nickel.
Common Reagents and Conditions
Electrophilic Addition: Halogens (e.g., bromine, chlorine) in the presence of solvents like carbon tetrachloride.
N-Substitution: Alkylating or acylating agents under basic conditions.
Hydrogenation: Hydrogen gas in the presence of Raney nickel catalyst under elevated pressure and temperature.
Major Products Formed
Electrophilic Addition: Halogenated norbornene derivatives.
N-Substitution: N-alkylated or N-acylated products.
Hydrogenation: Saturated bicyclic compounds.
Scientific Research Applications
3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively . The carbonitrile group can participate in nucleophilic addition reactions, potentially leading to the formation of covalent bonds with target proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-3-carbonitrile-bicyclo[2.2.1]hept-5-ene: Similar structure but with difluoromethyl instead of trifluoromethyl group.
2-Azabicyclo[2.2.1]hept-5-ene: Contains an azabicyclic framework with different functional groups.
Bicyclo[4.1.0]heptenes: Different bicyclic structure with a cyclopropyl ring.
Uniqueness
3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene is unique due to the presence of both trifluoromethyl and carbonitrile groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the carbonitrile group provides a reactive site for further chemical modifications .
Properties
IUPAC Name |
2-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)8(5-13)4-6-1-2-7(8)3-6/h1-2,6-7H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXWRWPSMVWEPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)(C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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